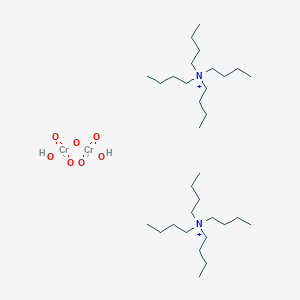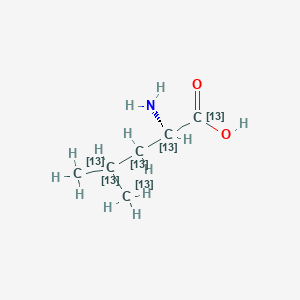![molecular formula C18H14N2O3 B12055495 3-Hydroxy-N'-[(1E)-(2-hydroxyphenyl)methylene]-2-naphthohydrazide](/img/structure/B12055495.png)
3-Hydroxy-N'-[(1E)-(2-hydroxyphenyl)methylene]-2-naphthohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ytterbium(III) Ionophore II involves the condensation of 3-hydroxy-2-naphthoic acid hydrazide with 2-hydroxybenzaldehyde. The reaction typically occurs under reflux conditions in an ethanol solvent, with the presence of an acid catalyst to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for Ytterbium(III) Ionophore II are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Ytterbium(III) Ionophore II primarily undergoes complexation reactions with ytterbium ions. These reactions involve the formation of stable complexes between the ionophore and the metal ion, which are essential for its function in ion-selective electrodes .
Common Reagents and Conditions
The common reagents used in the synthesis and reactions of Ytterbium(III) Ionophore II include 3-hydroxy-2-naphthoic acid hydrazide, 2-hydroxybenzaldehyde, ethanol, and an acid catalyst such as hydrochloric acid. The reactions typically occur under reflux conditions to ensure complete condensation and formation of the desired product .
Major Products
The major product formed from the reaction of Ytterbium(III) Ionophore II with ytterbium ions is a stable complex that can be used in ion-selective electrodes for the detection and quantification of ytterbium ions in various samples .
Wissenschaftliche Forschungsanwendungen
Ytterbium(III) Ionophore II has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Ytterbium(III) Ionophore II involves the selective binding of the ionophore to ytterbium ions. This binding occurs through the formation of coordination bonds between the ionophore’s functional groups and the ytterbium ion. The resulting complex is stable and can be used in ion-selective electrodes to detect and quantify ytterbium ions in various samples .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ytterbium(III) Ionophore I: Another ionophore used for the detection of ytterbium ions, but with different selectivity and binding properties.
Lanthanum(III) Ionophore: Used for the detection of lanthanum ions, with similar complexation mechanisms but different ion selectivity.
Europium(III) Ionophore: Employed for the detection of europium ions, with distinct binding characteristics compared to Ytterbium(III) Ionophore II.
Uniqueness
Ytterbium(III) Ionophore II is unique in its high selectivity and binding affinity for ytterbium ions, making it particularly valuable in applications where precise detection and quantification of ytterbium ions are required. Its stability and effectiveness in forming complexes with ytterbium ions set it apart from other ionophores .
Eigenschaften
Molekularformel |
C18H14N2O3 |
|---|---|
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
3-hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H14N2O3/c21-16-8-4-3-7-14(16)11-19-20-18(23)15-9-12-5-1-2-6-13(12)10-17(15)22/h1-11,21-22H,(H,20,23)/b19-11- |
InChI-Schlüssel |
XTQAGBABCDSRSN-ODLFYWEKSA-N |
Isomerische SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C\C3=CC=CC=C3O)O |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=CC=C3O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(2-Fluorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12055446.png)
![N(1),N(1)-Diethyl-N(2)-(1-isobutyl-3-methyl-1H-pyrazolo[3,4-B]quinolin-4-YL)-1,2-ethanediamine dihydrochloride](/img/structure/B12055453.png)






![2-amino-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12055505.png)
